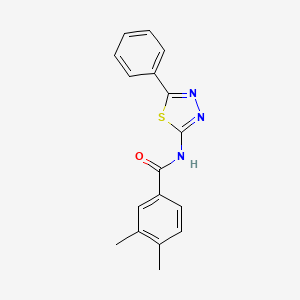

3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

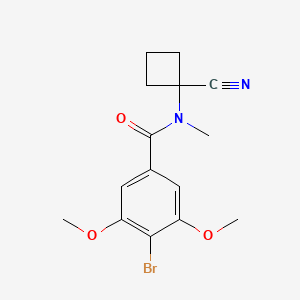

The compound 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, dye production, and materials science.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported using different methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a rapid and efficient technique . Similarly, other derivatives, such as 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, were synthesized through a dehydrosulfurization reaction of hydrazinecarbothioamide in the presence of iodine and triethylamine in a DMF medium .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry, and in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction studies .

Chemical Reactions Analysis

The 1,3,4-thiadiazole derivatives undergo various chemical reactions due to the presence of reactive functional groups. These reactions are essential for the synthesis of diverse compounds with potential biological applications. The synthesized compounds are often subjected to further chemical modifications to enhance their biological activity or to study their interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the thiadiazole ring and the benzamide moiety can significantly affect these properties. The compounds' lipophilicity, hydrogen bond donor and acceptor abilities, and molecular weight are crucial for their pharmacokinetic and pharmacodynamic profiles, which are often predicted using computational tools like QikProp .

Biological Activity and Case Studies

The biological activity of 1,3,4-thiadiazole derivatives is a key area of interest. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their anticancer activity against various human cancer cell lines, with some showing promising results comparable to the standard drug Adriamycin . Molecular docking studies are also performed to predict the interaction of these compounds with biological targets, such as dihydrofolate reductase (DHFR), which is a potential mechanism of action for their anticancer activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

A study by Tiwari et al. (2017) details the microwave-assisted facile synthesis of a series of novel benzamide derivatives containing a thiadiazole scaffold, evaluated for their anticancer activity against human cancer cell lines. The compounds showed promising results, with some displaying GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents. This research highlights the importance of the thiadiazole and benzamide components in designing compounds with significant biological activity (Tiwari et al., 2017).

Antimicrobial Agents

Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules demonstrated higher potency than reference drugs, especially against Gram-positive bacterial strains, showcasing the thiadiazole moiety's relevance in developing new antimicrobial agents (Bikobo et al., 2017).

Photodynamic Therapy Applications

Pişkin et al. (2020) investigated new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives containing a thiadiazole unit for their photodynamic therapy (PDT) applications. These compounds displayed high singlet oxygen quantum yields, making them potential candidates for cancer treatment through PDT, emphasizing the thiadiazole unit's role in developing effective photosensitizers (Pişkin et al., 2020).

Fluorescence and Photophysical Properties

Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, exploring their photophysical properties. These compounds exhibited large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, highlighting their potential in developing new fluorescent materials for various applications (Zhang et al., 2017).

Carbonic Anhydrase Inhibition

Ulus et al. (2016) described the synthesis of acridine-acetazolamide conjugates, including 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, and their evaluation as inhibitors of various human carbonic anhydrase isoforms. The compounds inhibited these isoforms in low micromolar to nanomolar ranges, suggesting potential applications in treating conditions like glaucoma or mountain sickness (Ulus et al., 2016).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds can act as bidentate ligands, coordinating through the nitrogen atom . This suggests that 3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

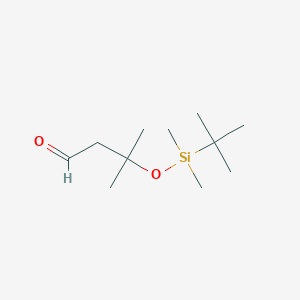

IUPAC Name |

3,4-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-11-8-9-14(10-12(11)2)15(21)18-17-20-19-16(22-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYPEJVYUYACEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2500148.png)

![{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine](/img/structure/B2500149.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)